Ácido perfluoro-3,6-dioxaheptanoico

Descripción general

Descripción

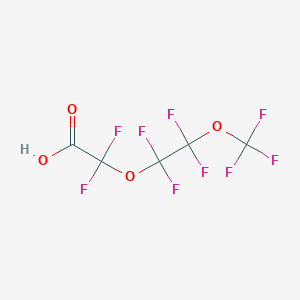

Perfluoro-3,6-dioxaheptanoic acid, also known as 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid, is a perfluoroalkyl substance (PFAS) with the molecular formula C5HF9O4 and a molecular weight of 296.04 g/mol . This compound is part of a larger group of chemicals known for their stability and resistance to degradation, making them useful in various industrial applications .

Aplicaciones Científicas De Investigación

Perfluoro-3,6-dioxaheptanoic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

Perfluoro-3,6-dioxaheptanoic acid, also known as nonafluoro-3,6-dioxaheptanoic acid, is a synthetic chemical compound that belongs to the family of perfluorinated carboxylic acids (PFCAs). It is primarily used as a component of the aqueous film-forming foam FN-3

Mode of Action

Additionally, it serves as a corrosion inhibitor, protecting metallic surfaces from corrosion . Moreover, it acts as a lubricant, minimizing friction and wear in mechanical systems .

Análisis Bioquímico

Biochemical Properties

Perfluoro-3,6-dioxaheptanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism and energy homeostasis. The interaction of perfluoro-3,6-dioxaheptanoic acid with PPARs can lead to alterations in lipid metabolism and energy balance .

Cellular Effects

Perfluoro-3,6-dioxaheptanoic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to perfluoro-3,6-dioxaheptanoic acid can lead to changes in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. Additionally, it can disrupt mitochondrial function, leading to alterations in cellular energy production and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of perfluoro-3,6-dioxaheptanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to and activate PPARs, leading to the transcriptional regulation of target genes involved in lipid metabolism and energy homeostasis. Furthermore, perfluoro-3,6-dioxaheptanoic acid can inhibit the activity of certain enzymes involved in fatty acid oxidation, resulting in the accumulation of fatty acids and disruption of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluoro-3,6-dioxaheptanoic acid can change over time. This compound is known for its stability and resistance to degradation under various conditions. Long-term exposure to perfluoro-3,6-dioxaheptanoic acid can lead to persistent alterations in cellular function, including chronic inflammation, oxidative stress, and impaired mitochondrial function. These long-term effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of perfluoro-3,6-dioxaheptanoic acid vary with different dosages in animal models. At low doses, this compound can modulate lipid metabolism and energy balance without causing significant toxicity. At high doses, perfluoro-3,6-dioxaheptanoic acid can induce toxic effects, including liver damage, oxidative stress, and disruption of endocrine function. Threshold effects have been observed, where the adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

Perfluoro-3,6-dioxaheptanoic acid is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation. The presence of perfluoro-3,6-dioxaheptanoic acid can alter metabolic flux and metabolite levels, leading to the accumulation of fatty acids and disruption of normal metabolic processes .

Transport and Distribution

Within cells and tissues, perfluoro-3,6-dioxaheptanoic acid is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, perfluoro-3,6-dioxaheptanoic acid can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of perfluoro-3,6-dioxaheptanoic acid can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and peroxisomes, where it interacts with enzymes and other biomolecules involved in metabolic processes. Post-translational modifications and targeting signals may direct perfluoro-3,6-dioxaheptanoic acid to these compartments, affecting its biochemical properties and cellular effects .

Métodos De Preparación

The preparation of perfluoro-3,6-dioxaheptanoic acid involves the use of fluorinated surfactants and emulsifiers. One common method includes the reaction of fluorinated alcohols with acetic acid derivatives under controlled conditions . Industrial production often involves the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates .

Análisis De Reacciones Químicas

Perfluoro-3,6-dioxaheptanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into various oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced fluorinated compounds.

Comparación Con Compuestos Similares

Perfluoro-3,6-dioxaheptanoic acid is unique among PFAS due to its specific molecular structure, which imparts distinct properties such as high thermal stability and resistance to degradation. Similar compounds include:

Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings and its environmental persistence.

Perfluorooctane sulfonate (PFOS): Used in stain repellents and firefighting foams, also noted for its bioaccumulative nature.

Hexafluoropropylene oxide-dimer acid (HFPO-DA): A replacement for PFOA with similar applications but different environmental and health profiles.

These compounds share similar applications and environmental concerns but differ in their chemical structures and specific properties.

Actividad Biológica

Perfluoro-3,6-dioxaheptanoic acid (NFDHA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its environmental persistence and potential biological effects. This article provides a comprehensive overview of the biological activity associated with NFDHA, including its toxicity, metabolic pathways, and implications for human health and the environment.

Overview of Perfluoro-3,6-dioxaheptanoic Acid

NFDHA is characterized by a unique structure that includes perfluorinated carbon chains and oxygen functionalities. Its chemical formula is C5HF9O4, and it is primarily used in industrial applications such as aqueous film-forming foams (AFFF) and various surface-active agents in textiles and other industries .

High-Throughput Toxicity Screening

A recent study utilized a high-throughput toxicity screen (HTTS) to evaluate the effects of NFDHA along with 41 other PFAS on human placental trophoblast cells (JEG-3). The findings indicated that NFDHA exhibited varying effects on cell viability, proliferation, and mitochondrial membrane potential (MMP). Notably, NFDHA was found to increase cell viability at certain concentrations, suggesting a complex interaction with cellular pathways .

Table 1: EC50 Values for Selected PFAS in JEG-3 Cells

| Compound | EC50 (µM) | Effect on Cell Viability |

|---|---|---|

| Perfluoro-3,6-dioxaheptanoic acid | 100 | Increased |

| Perfluorooctanoic acid (PFOA) | 10 | Decreased |

| Ammonium perfluoro-2-methyl-3-oxahexanoate (GenX) | 30 | Decreased |

Gene Expression Alterations

Further analysis revealed that exposure to NFDHA led to significant alterations in the expression of genes vital for trophoblast function. Specifically, genes associated with oxidative stress response and xenobiotic transport showed disrupted regulation. This suggests that NFDHA may interfere with normal placental function and fetal development .

Metabolic Pathways and Clearance

The metabolic clearance of NFDHA has been investigated using hepatic models. Studies indicate that NFDHA exhibits relatively low hepatic clearance rates compared to other PFAS compounds. This low clearance suggests a potential for bioaccumulation within biological systems .

Table 2: Hepatic Clearance Rates of Selected PFAS

| Compound | Clearance Rate (µL/min/million cells) |

|---|---|

| Perfluoro-3,6-dioxaheptanoic acid | 2.5 |

| Perfluorooctane sulfonamide (PFOSA) | 15 |

| Perfluorooctanoic acid (PFOA) | 5 |

Environmental Distribution

NFDHA has been detected in various environmental matrices, including water and sediment samples. Its presence is attributed to industrial discharge and usage in firefighting foams. Studies have shown that short-chain PFAS like NFDHA are primarily transported through water systems, raising concerns about their ecological impact and bioaccumulation in aquatic organisms .

Zebrafish Model Studies

Research utilizing zebrafish models has demonstrated that exposure to NFDHA results in developmental toxicity. The studies indicate that PFAS compounds with carboxylic acid functional groups tend to elicit less toxicity compared to those with sulfonic acid groups; however, NFDHA's effects on zebrafish development highlight its potential risks .

Propiedades

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWRLPJIHGWGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2OCF2COOH, C5HF9O4 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382063 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-58-6 | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6-dioxaheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the environmental significance of Perfluoro-3,6-dioxaheptanoic acid (NFDHA) and how is its presence being monitored?

A1: NFDHA is a component of the aqueous film-forming foam FN-3 []. Its presence has been detected in the Qiantang River watershed in China, indicating a potential spreading of this emerging PFAS []. Researchers are using highly sensitive analytical techniques to identify and quantify NFDHA in various environmental samples, including water, soil, sediment, and particulate matter []. This allows for the assessment of its distribution and potential risks in the environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.